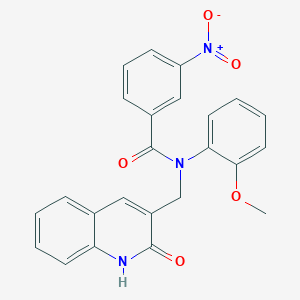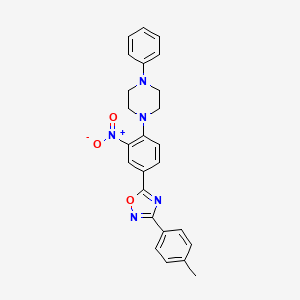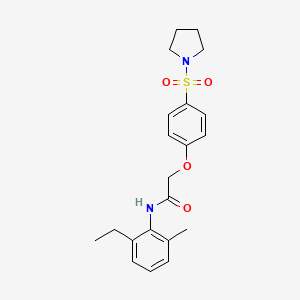
N-(2-ethyl-6-methylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethyl-6-methylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide, also known as EMA401, is a chemical compound that has been extensively studied for its potential therapeutic effects. EMA401 is a small molecule drug that acts as a highly selective antagonist of the angiotensin II type 2 receptor (AT2R).
Aplicaciones Científicas De Investigación
N-(2-ethyl-6-methylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been shown to have potential therapeutic effects in a variety of conditions, including chronic pain, neuropathic pain, and osteoarthritis. In preclinical studies, this compound has been found to reduce pain behavior and improve functional outcomes in animal models of these conditions.
Mecanismo De Acción
N-(2-ethyl-6-methylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide acts as an antagonist of the AT2R, which is a G protein-coupled receptor that is involved in the regulation of blood pressure, vascular tone, and inflammation. By blocking the AT2R, this compound may reduce inflammation and pain, as well as improve blood flow to affected tissues.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. These include reducing the expression of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and increasing the expression of anti-inflammatory cytokines, such as interleukin-10. This compound has also been found to reduce the activity of pain-sensing neurons in the dorsal root ganglia, which may contribute to its analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-ethyl-6-methylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has several advantages for use in lab experiments, including its high selectivity for the AT2R and its ability to reduce pain behavior in animal models. However, there are also limitations to its use, such as the need for careful dosing and potential off-target effects on other receptors.
Direcciones Futuras
There are several potential future directions for research on N-(2-ethyl-6-methylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide. One area of interest is the development of new formulations or delivery methods that could improve its efficacy and reduce side effects. Another area of research is the exploration of its potential therapeutic effects in other conditions, such as inflammatory bowel disease or cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on other biological pathways.
Métodos De Síntesis
N-(2-ethyl-6-methylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide can be synthesized through a multistep process that involves the reaction of 2-ethyl-6-methylphenol with 4-chloro-3-nitrobenzenesulfonyl chloride, followed by the reduction of the nitro group to an amino group, and then the reaction of the resulting amine with 2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetic acid. The final product is obtained through purification and crystallization.
Propiedades
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-2-(4-pyrrolidin-1-ylsulfonylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-3-17-8-6-7-16(2)21(17)22-20(24)15-27-18-9-11-19(12-10-18)28(25,26)23-13-4-5-14-23/h6-12H,3-5,13-15H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXWJNGFXFXVUBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)COC2=CC=C(C=C2)S(=O)(=O)N3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

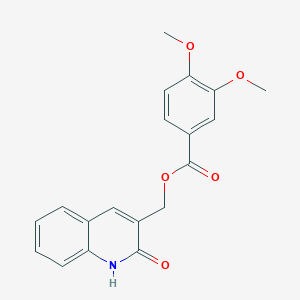
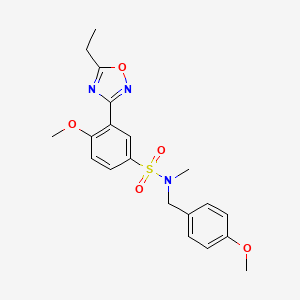
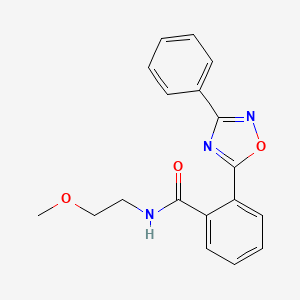

![(E)-N'-(3-hydroxybenzylidene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7699453.png)
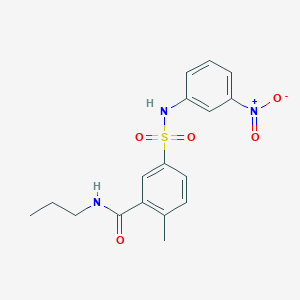



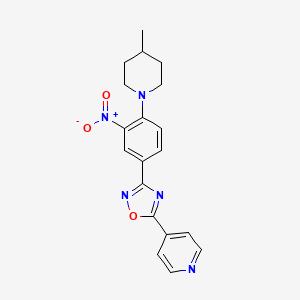
![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7699499.png)
